molecular formula C21H19ClN6O3S B2595269 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 941991-32-8

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2595269
CAS No.: 941991-32-8
M. Wt: 470.93
InChI Key: FFEAIIOZIPXSHW-UHFFFAOYSA-N
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Description

This compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . The presence of a chlorobenzyl group, a thioacetamide group, and a dimethoxyphenyl group suggests that this compound could have unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed analysis would require advanced techniques like NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Research in medicinal chemistry has explored the synthesis and biological activities of heterocyclic compounds similar to the one . For example, the development of triazolopyrimidines as potential antiasthma agents has been investigated, leveraging their ability to act as mediator release inhibitors in the human basophil histamine release assay (Medwid et al., 1990). Similarly, novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), highlighting their potential in imaging studies related to neuroinflammation and neurological disorders (Dollé et al., 2008).

Agricultural Chemistry Applications

In the realm of agricultural chemistry, the synthesis and assessment of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have been explored. This highlights the potential insecticidal applications of such compounds (Fadda et al., 2017). Additionally, a series of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized with good herbicidal activity against rape (Brassica campestris L.) and barnyardgrass (Echinochloa crusgalli L.), further demonstrating the utility of such compounds in agricultural settings (Yang et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazolopyrimidines are known to inhibit certain enzymes .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3S/c1-30-16-8-7-15(9-17(16)31-2)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEAIIOZIPXSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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